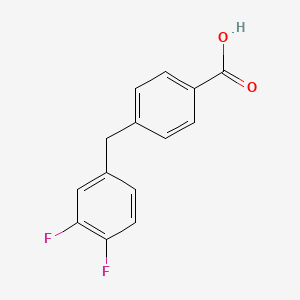
Cyclopenta-1,3-diene;methane;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;methane;molybdenum is a complex organometallic compound that features a molybdenum atom coordinated to cyclopenta-1,3-diene and methane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;molybdenum typically involves the reaction of molybdenum hexacarbonyl with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex. The general reaction can be represented as follows:
Mo(CO)6+C5H6→Mo(C5H5)(CH4)
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;methane;molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as cyclopenta-1,3-diene and methane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions can result in a variety of molybdenum-ligand complexes.
科学研究应用
Cyclopenta-1,3-diene;methane;molybdenum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is utilized in the production of fine chemicals and materials, including pharmaceuticals and polymers.
作用机制
The mechanism by which cyclopenta-1,3-diene;methane;molybdenum exerts its effects involves the coordination of the molybdenum center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the molybdenum center activates hydrogen molecules, enabling their addition to unsaturated substrates.
相似化合物的比较
Similar Compounds
Cyclopentadienylmolybdenum tricarbonyl: Similar in structure but with carbonyl ligands instead of methane.
Molybdenocene: Features two cyclopentadienyl ligands coordinated to molybdenum.
Molybdenum hexacarbonyl: A precursor to many molybdenum complexes, including cyclopenta-1,3-diene;methane;molybdenum.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other molybdenum complexes may not perform as well.
属性
分子式 |
C8H17Mo- |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;methane;molybdenum |
InChI |
InChI=1S/C5H5.3CH4.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H4;/q-1;;;; |
InChI 键 |
ITRDFYGIOQUWPV-UHFFFAOYSA-N |
规范 SMILES |
C.C.C.C1C=CC=[C-]1.[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)
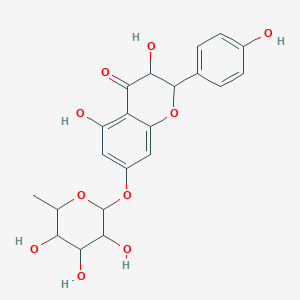
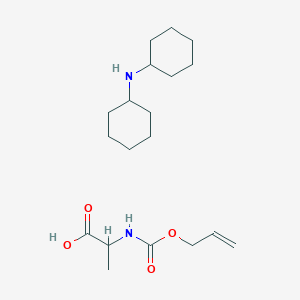
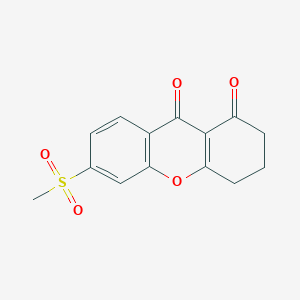

![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
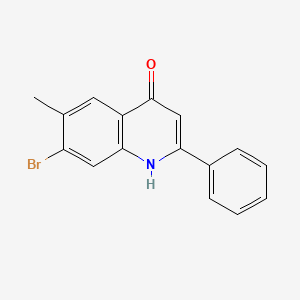
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)
![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)
